molecular formula C6H5ClFNO2S B2913811 2-Fluoro-5-methylpyridine-3-sulfonyl chloride CAS No. 2055931-49-0

2-Fluoro-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B2913811
CAS No.: 2055931-49-0
M. Wt: 209.62
InChI Key: GOBJTYFPQRKWEW-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both fluorine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-5-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 2-Fluoro-5-methylpyridine-3-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be further modified through such processes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and stability .

Comparison with Similar Compounds

    2-Fluoropyridine-3-sulfonyl chloride: Similar structure but lacks the methyl group at the 5-position.

    5-Methylpyridine-3-sulfonyl chloride: Similar structure but lacks the fluorine atom at the 2-position.

    2-Chloro-5-methylpyridine-3-sulfonyl chloride: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness: 2-Fluoro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both the fluorine and methyl groups, which can influence its reactivity and the properties of its derivatives. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, potentially enhancing its stability and reactivity in certain reactions .

Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBJTYFPQRKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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